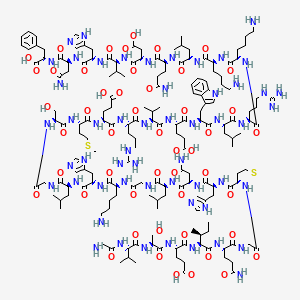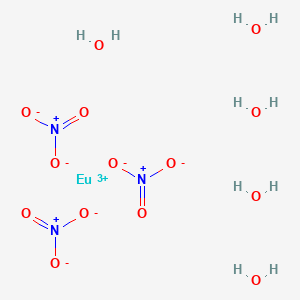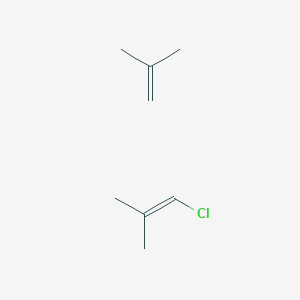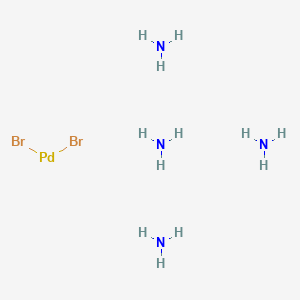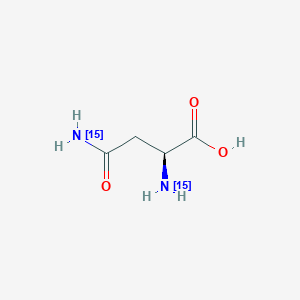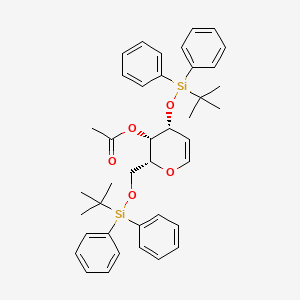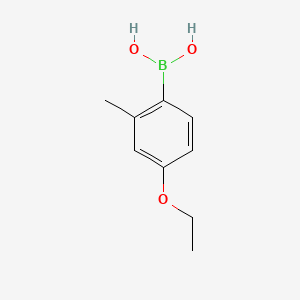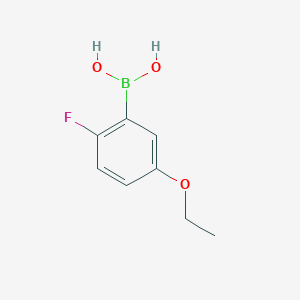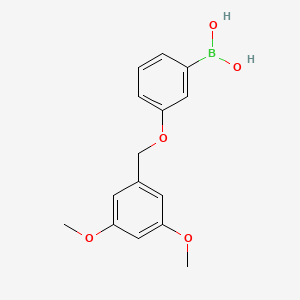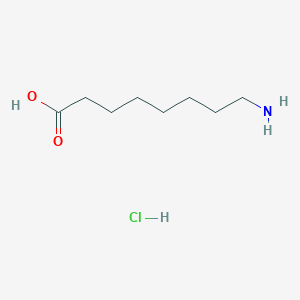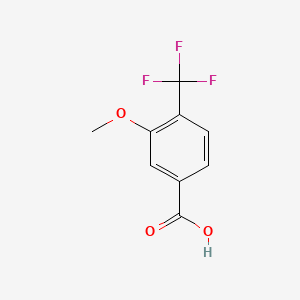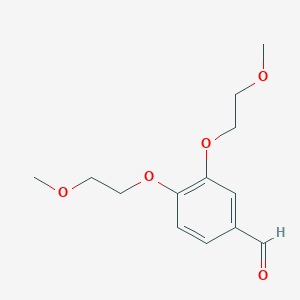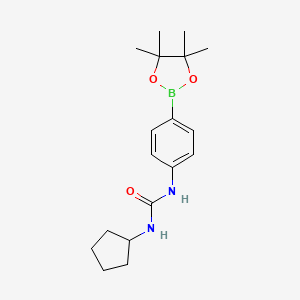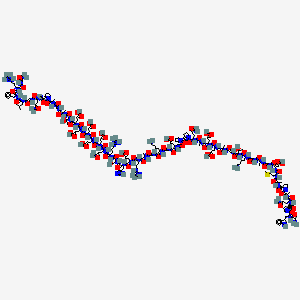
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, also known as adipic acid, is a white, crystalline dicarboxylic acid with the chemical formula C6H10O4. It is an important industrial chemical, used in the production of nylon, polyurethanes, and polyesters. It is also used in the synthesis of pharmaceuticals and in the manufacture of food additives.
Aplicaciones Científicas De Investigación
Applications in Polymer Industry
Hexanedioic acid, when combined with 1,4-cyclohexanedimethanol, finds extensive use in the polymer industry. It contributes significantly to the production of various polyesters and polyurethane coatings. For instance, a study outlined the synthesis of polyester polyols using adipic acid (a common name for hexanedioic acid) combined with 1,4-cyclohexanedimethanol, emphasizing its application in creating transparent and high-impact resistance polyurethane coatings (Zhang, Tu, & Dai, 2012). Another research focused on the synthesis of functional highly branched polymers from multicomponent polymerization based on hexanedioic acid, demonstrating its utility in creating innovative polymer structures (Deng, Cui, Du, & Li, 2014).
Catalytic Applications
Hexanedioic acid, in conjunction with 1,4-cyclohexanedimethanol, is also employed as a catalyst in various chemical reactions. A study highlighted its use in catalyzing asymmetric aldol reactions, showcasing its efficiency and selectivity in organic synthesis (Liu, Gao, Wang, Sun, Ge, & Li, 2012).
Medical Applications
In the medical field, hexanedioic acid polymers are utilized for their biodegradable properties in creating medical devices and drug delivery systems. Research on the physico-mechanical properties of degradable polymers, including those derived from hexanedioic acid and 1,4-cyclohexanedimethanol, shows their potential in medical applications, particularly in controlled drug release systems (Engelberg & Kohn, 1991).
Environmental Applications
From an environmental perspective, the use of hexanedioic acid polymers in creating bio-based products is gaining attention. A study on bio-based adipic acid from renewable oils underlines the importance of hexanedioic acid in developing sustainable alternatives to petrochemical sources, which is crucial for reducing greenhouse gas emissions (Beardslee & Picataggio, 2012).
Propiedades
Número CAS |
33478-30-7 |
|---|---|
Nombre del producto |
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol |
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
bis(cyclohexylmethyl) hexanedioate |
InChI |
InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |
Clave InChI |
KTRQTHPGQDBQNH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
SMILES canónico |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Otros números CAS |
33478-30-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



